3-[[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine
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Overview
Description
3-[[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine is a complex organic compound that features an aziridine ring, a phenoxy group, and a pyridine moiety. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound’s unique structure makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine typically involves multiple steps, starting with the preparation of the aziridine ring. Aziridines can be synthesized through various methods, including the reaction of amines with epoxides or the cyclization of haloamines .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridinium ions, which are highly reactive intermediates.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aziridine ring can lead to aziridinium ions, while reduction can yield primary or secondary amines .
Scientific Research Applications
3-[[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine involves its high reactivity due to the aziridine ring. The ring strain makes the aziridine susceptible to nucleophilic attack, leading to ring-opening reactions that can modify biological molecules or materials . The phenoxy and pyridine groups can interact with various molecular targets, enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simpler three-membered nitrogen-containing ring that shares the high reactivity due to ring strain.
Phenoxyacetic acid: Contains a phenoxy group similar to the one in the compound but lacks the aziridine and pyridine moieties.
Pyridine: A basic nitrogen-containing heterocycle that is a common building block in organic synthesis.
Uniqueness
3-[[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine is unique due to the combination of the aziridine ring, phenoxy group, and pyridine moiety.
Properties
IUPAC Name |
3-[[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-15(2)11-21-12-17(21)14-23-19-7-5-18(6-8-19)22-13-16-4-3-9-20-10-16/h3-10,15,17H,11-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPXBZKBFCNVKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC=C(C=C2)OCC3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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